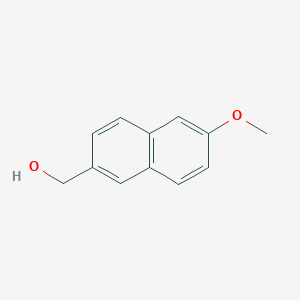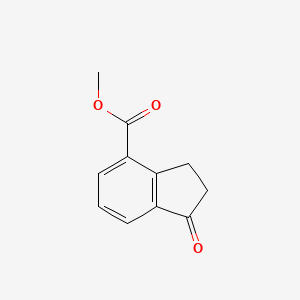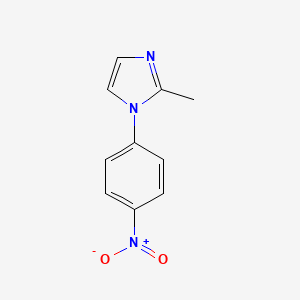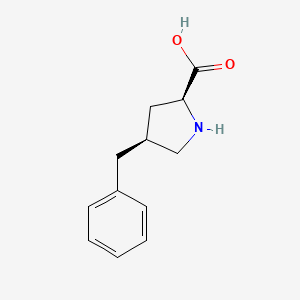![molecular formula C21H19ClFNO4S B1311818 2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid CAS No. 571170-81-5](/img/structure/B1311818.png)
2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 571170-81-5 . It has a molecular weight of 435.9 .
Molecular Structure Analysis
The molecular formula of this compound is C20H18ClFN2O4S . The InChI key is MQHJBUMNFVRSCJ-UHFFFAOYSA-N . The compound has a complex structure with several functional groups including a chlorobenzyl group, a fluorine atom, a methylsulfonyl group, and an acetic acid group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 435.9 g/mol . The compound has a topological polar surface area of 111 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .Applications De Recherche Scientifique
-
- Application: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .
- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
-
- Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application: Indole glucosinolates are produced by most species in the Brassicaceae family . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .
- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .
- Results: The breakdown products of indole glucosinolates have various biological effects .
-
- Application: Indoles are frequently used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .
- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
-
- Application: Some indole derivatives have shown cytotoxicity against selected human cancer cell lines .
- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole showed the most potent anticancer activity .
-
- Application: Most species in the Brassicaceae family produce one or more indole glucosinolates . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .
- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .
- Results: The breakdown products of indole glucosinolates have various biological effects .
-
- Application: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .
- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
-
- Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application: Indole glucosinolates are produced by most species in the Brassicaceae family . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .
- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .
- Results: The breakdown products of indole glucosinolates have various biological effects .
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436805 |
Source


|
| Record name | DIASTEREOMER 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | |
CAS RN |
571170-81-5 |
Source


|
| Record name | DIASTEREOMER 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

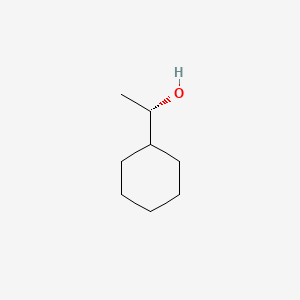
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
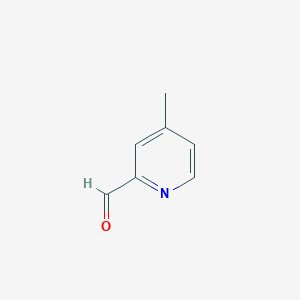

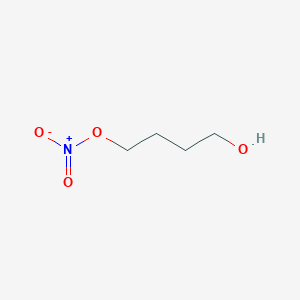
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)
